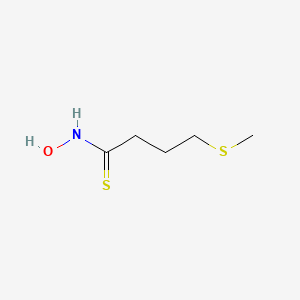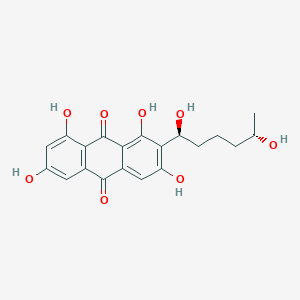
(1'S,5'S)-5'-Hydroxyaverantin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1'S,5'S)-5'-hydroxyaverantin is a tetrahydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1,5-dihydroxyhexyl substituent at position 2 (the 1'S,5'S-diastereomer). It has a role as a metabolite. It is a polyketide, a polyphenol and a tetrahydroxyanthraquinone. It is a conjugate acid of a this compound(1-).
科学的研究の応用
Inhibition of Enzymes in Aflatoxin Biosynthesis
- A study identified a new metabolite from Trichoderma hamatum as an inhibitor of 5'-hydroxyaverantin dehydrogenase, a key enzyme in aflatoxin biosynthesis (Sakuno et al., 2000).
Role in Aflatoxin Conversion
- Research has shown that the gene adhA in Aspergillus parasiticus is involved in the conversion of 5'-hydroxyaverantin to averufin, another step in aflatoxin synthesis (Chang et al., 2000).
- Another study further detailed the enzymatic conversion of norsolorinic acid to averufin, highlighting the role of 5'-hydroxyaverantin in this process (Yabe et al., 1991).
Discovery of Novel Intermediates in Aflatoxin Biosynthesis
- An investigation found that the conversion of 5'-hydroxyaverantin to averufin involves two enzymatic steps, leading to the discovery of a novel intermediate, 5'-oxoaverantin (Sakuno et al., 2003).
Stereochemistry in Aflatoxin Biosynthesis
- A study on the stereochemistry of aflatoxin biosynthesis revealed the specific conversion sequence involving 5'-hydroxyaverantin and its impact on the formation of aflatoxins (Yabe et al., 1993).
Role in Aflatoxin Biosynthesis by Lactic Acid Bacteria
- Research on lactic acid bacteria found that they convert 5'-hydroxyaverantin to averufin, a similar reaction found in aflatoxin biosynthesis of aflatoxigenic fungi (Sakuno et al., 2008).
特性
CAS番号 |
151120-46-6 |
|---|---|
分子式 |
C20H20O8 |
分子量 |
388.4 g/mol |
IUPAC名 |
2-[(1S,5S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12-/m0/s1 |
InChIキー |
GGNDESPZSKTNHV-UFBFGSQYSA-N |
異性体SMILES |
C[C@@H](CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |
SMILES |
CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |
正規SMILES |
CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


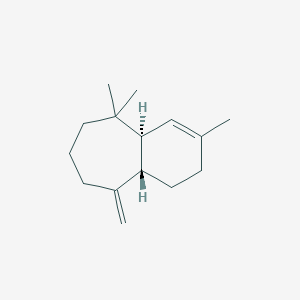
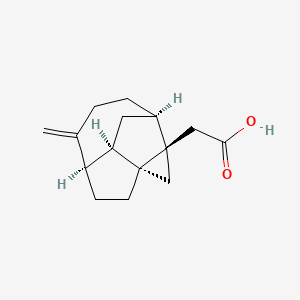
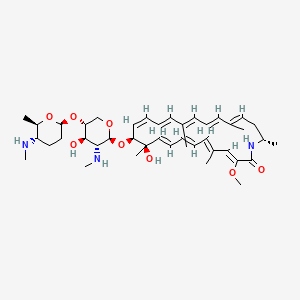
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
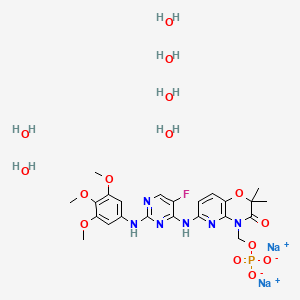
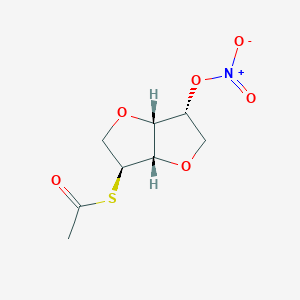
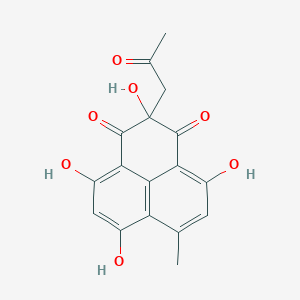
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
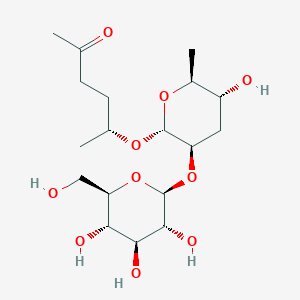
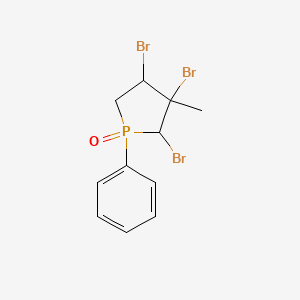
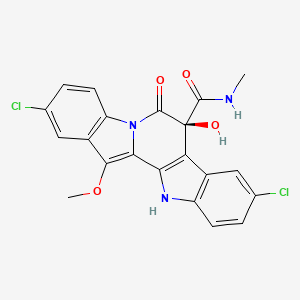
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
![Calix[5]furan](/img/structure/B1264203.png)
